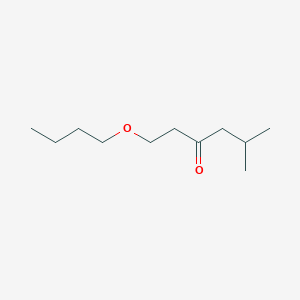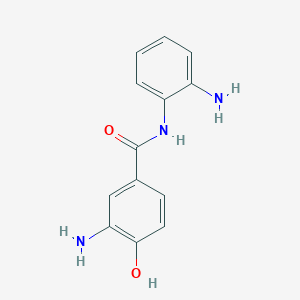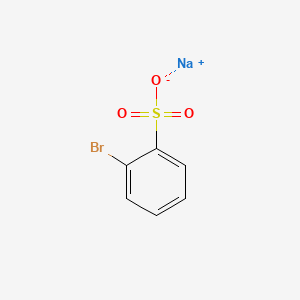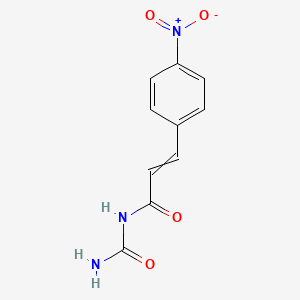
1-Butoxy-5-methylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-5-methylhexan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a butoxy group attached to the first carbon and a methyl group attached to the fifth carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butoxy-5-methylhexan-3-one can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-3-one with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the butoxy group to attach to the hexane chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-5-methylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butoxy-5-methylhexan-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butoxy-5-methylhexan-3-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the butoxy group may influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methylhexan-3-one: Lacks the butoxy group, making it less soluble in non-polar solvents.
1-Butoxyhexan-3-one: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
1-Butoxy-5-methylhexan-3-one is unique due to the presence of both the butoxy and methyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and solubility, making it valuable in various research and industrial contexts.
Properties
CAS No. |
62797-12-0 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-butoxy-5-methylhexan-3-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-7-13-8-6-11(12)9-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
ZMUMAWQSPBLXDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)




![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)



